Fingolimod

Übersicht

Beschreibung

Fingolimod is a sphingosine-1-phosphate receptor modulator used primarily in the treatment of relapsing-remitting multiple sclerosis. It was approved by the Food and Drug Administration in 2010 and is known for its ability to reduce the frequency of relapses and delay the progression of physical disability in patients with multiple sclerosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fingolimod can be synthesized starting from n-octylbenzene and 3-nitropropionic acid. The synthetic route involves a sequence of reactions including Friedel-Crafts acylation, reduction, and double Henry reaction, followed by hydrogenation. This method yields this compound with a yield of 31% and an overall atom economy of 82.7% .

Industrial Production Methods: In industrial settings, this compound is often synthesized using a reverse phase liquid chromatography method. This involves the use of a phosphate buffer, methanol, and acetonitrile as eluents, with separation achieved using a specific column and temperature conditions .

Analyse Chemischer Reaktionen

Types of Reactions: Fingolimod undergoes various chemical reactions, including oxidation, reduction, and substitution. It forms charge transfer complexes with different electron acceptor reagents, such as 7,7,8,8-tetracyanoquinodimethane, tetrachloro 1,4-benzoquinone, and tetracyanoethylene .

Common Reagents and Conditions: The reactions typically involve reagents like orthophosphoric acid, methanol, and acetonitrile under controlled temperature and pH conditions .

Major Products: The major products formed from these reactions include stable anions that can be measured spectrophotometrically .

Wissenschaftliche Forschungsanwendungen

Multiple Sclerosis Treatment

Overview : Fingolimod was the first oral disease-modifying therapy approved for relapsing forms of multiple sclerosis. It works by sequestering lymphocytes in lymph nodes, thus reducing their availability to enter the central nervous system and cause inflammation.

Clinical Efficacy :

- Phase III Trials : In pivotal trials like TRANSFORMS and FREEDOMS, this compound demonstrated significant reductions in annual relapse rates compared to interferon beta-1a and placebo groups. The annualized relapse rate was significantly lower in patients treated with this compound (0.5 mg) compared to those on interferon beta-1a (0.17 vs 0.27) .

- Long-term Studies : Extended follow-ups show sustained efficacy over years, maintaining low rates of disease activity and disability progression .

Neurodegenerative Diseases

Recent studies have highlighted this compound's potential beyond multiple sclerosis, particularly in neurodegenerative diseases such as Alzheimer's disease and Huntington's disease.

Huntington's Disease : Research from the University of Barcelona demonstrated that this compound restores hippocampal synaptic plasticity and improves memory function in mouse models of Huntington's disease. This suggests a neuroprotective role that could be further explored in clinical settings .

Alzheimer’s Disease and Parkinson’s Disease : this compound has shown promise in modulating neuroinflammation and may play a role in protecting against neuronal loss associated with these diseases. Its ability to influence pathways related to apoptosis and autophagy could be beneficial in managing neurodegenerative conditions .

Psychiatric Disorders

This compound is being investigated for its potential use as an adjunctive treatment for psychiatric disorders like schizophrenia.

Clinical Trials : A randomized controlled trial indicated that this compound combined with risperidone improved symptoms of schizophrenia more effectively than risperidone alone. The study reported significant improvements in both positive and negative symptoms without major adverse effects .

Cancer Therapy

This compound is being explored for its immunomodulatory effects in cancer treatment.

Mechanisms of Action : It inhibits histone deacetylases and modulates immune responses that could enhance anti-tumor immunity. Research indicates that this compound may induce apoptosis in certain cancer cell lines, suggesting a potential role as an adjunct therapy in oncology .

Safety Profile and Side Effects

This compound is generally well-tolerated; however, there are notable side effects such as macular edema, particularly in patients with a history of uveitis . Regular ophthalmic evaluations are recommended during treatment.

Wirkmechanismus

Fingolimod exerts its effects by modulating sphingosine-1-phosphate receptors. It sequesters lymphocytes in lymph nodes, preventing them from contributing to an autoimmune reaction. This modulation reduces the rate of relapses in multiple sclerosis by approximately one-half over a two-year period . The active metabolite, this compound-phosphate, binds to sphingosine-1-phosphate receptors, inducing their downregulation and preventing lymphocyte egress from lymphoid tissues .

Vergleich Mit ähnlichen Verbindungen

Dimethyl fumarate: Another oral disease-modifying treatment for multiple sclerosis, comparable in effectiveness to Fingolimod.

Sphingosine: A naturally occurring sphingoid base with antimicrobial properties.

Uniqueness: this compound is unique due to its specific mechanism of action involving sphingosine-1-phosphate receptor modulation, which is distinct from other immunosuppressants. Its ability to sequester lymphocytes and prevent their egress from lymphoid tissues sets it apart from other treatments .

Biologische Aktivität

Fingolimod, also known as FTY720, is a sphingosine-1-phosphate (S1P) receptor modulator that has gained prominence as a therapeutic agent for multiple sclerosis (MS). Initially approved in 2010, it was the first oral medication for relapsing forms of MS. Beyond its primary use, recent research has uncovered a variety of biological activities associated with this compound, including antibacterial properties and effects on immune modulation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound acts by binding to S1P receptors, primarily S1P1, which leads to the sequestration of lymphocytes in lymph nodes and reduces their circulation in the bloodstream. This mechanism is pivotal in its efficacy against MS but also underlies its potential effects on other biological systems.

Immune Modulation

This compound's immunomodulatory effects have been extensively studied. It interferes with various immune pathways, including:

- Th2 Response : this compound has been shown to modulate Th2 responses via IL-33/ST2 signaling pathways, indicating its role in allergic and autoimmune conditions .

- Lymphocyte Circulation : By preventing lymphocyte egress from lymph nodes, this compound decreases inflammatory responses in MS patients, leading to reduced lesion formation and brain volume loss .

Antibacterial Activity

Recent studies have highlighted this compound's antibacterial properties, particularly against resistant bacterial strains. A notable study demonstrated that this compound enhances the antibacterial effect of doripenem against carbapenem-resistant Enterobacteriaceae (CREC). The combination treatment significantly reduced the expression of genes associated with antibiotic resistance and bacterial motility .

Key Findings from Antibacterial Studies

- Gene Expression : this compound treatment led to decreased expression of carbapenemase-related genes (bla KPC) and efflux pump-related genes (acrB, acrD), suggesting a mechanism for its antibacterial action .

- Motility Inhibition : this compound inhibited bacterial motility by downregulating motility-related genes (flhD, motA), thereby affecting the bacteria's ability to move and colonize .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Long-term Effects in Multiple Sclerosis

A post-marketing study evaluated the long-term safety and efficacy of this compound in MS patients. The results showed significant reductions in annualized relapse rates and brain volume loss over a 24-month period compared to placebo . The study included diverse patient subgroups based on prior treatment history, confirming this compound's consistent efficacy across different demographics.

Case Study 2: Antibacterial Efficacy

In a laboratory setting, this compound was tested against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) for this compound was found to be around 15 μM, with certain derivatives showing improved activity against biofilms formed by these pathogens . This highlights the potential for this compound derivatives as novel antibacterial agents.

Efficacy Against Biofilms

Research indicates that this compound not only inhibits planktonic bacterial growth but also affects preformed biofilms. Studies showed that certain derivatives of this compound had lower MICs than the parent compound, suggesting structural modifications can enhance its antibacterial properties without increasing cytotoxicity to human cells .

Table 2: Antibacterial Activity Data

| Compound | Target Bacteria | MIC (μM) | Effect on Biofilm |

|---|---|---|---|

| This compound | S. aureus | 15 | Moderate inhibition |

| Derivative 43 | S. aureus | 10 | Significant inhibition |

| Derivative 55 | Pseudomonas aeruginosa | 5 | Strong inhibition |

Eigenschaften

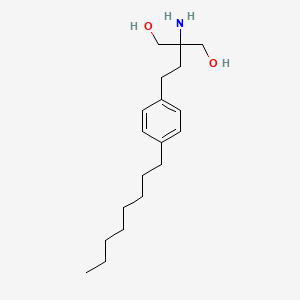

IUPAC Name |

2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGQTZUTZRNORY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167363 | |

| Record name | Fingolimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Fingolimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Sphingosine‐1‐phosphate (S1P) is an important phospholipid that binds to various G‐protein‐coupled receptor subtypes, which can be identified as S1P1–5R. S1P and the receptors it binds to perform regular functions in the immune, cardiovascular, pulmonary, and nervous systems. S1P can be expressed ubiquitously, playing an important role in regulating inflammation. S1P1R, S1P2R, and S1P3R receptors can be found in the cardiovascular, immune, and central nervous systems. S1P4R is found on lymphocytic and hematopoietic cells, while S1P5R expression is found only on the spleen (on natural killer cells) or in the central nervous system. The active form of the drug, fingolimod phosphate, is a sphingosine 1-phosphate receptor modulator that exerts its mechanism of action in MS by binding to various sphingosine 1-phosphate receptors (1, 3, 4, and 5). It suppresses the exit of lymphocytes from lymph nodes, leading to a lower level of lymphocytes circulating in the peripheral circulation. This reduces the inflammation that is associated with MS. The mechanism of action of fingolimod is not fully understood but may be related to reduced lymphocyte circulation into the central nervous system. Immune modulating treatment such as fingolimod is not typically employed for SARS-CoV-2 pneumonia. Despite this, with the tissue findings of pulmonary edema and hyaline membrane formation, the timely use of immune modulators such as fingolimod can be considered to prevent acute respiratory distress syndrome (ARDS) associated with COVID-19. | |

| Record name | Fingolimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

162359-55-9 | |

| Record name | Fingolimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162359-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fingolimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162359559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fingolimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fingolimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FINGOLIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QN8BYN5QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

102-107 | |

| Record name | Fingolimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Fingolimod in the context of multiple sclerosis?

A: this compound, after undergoing phosphorylation in vivo to its active metabolite, this compound-phosphate, functions as a sphingosine 1-phosphate receptor (S1PR) modulator. This modulation specifically targets the S1P1 subtype of these receptors, which are predominantly found on lymphocytes. By binding to S1P1, this compound-phosphate effectively prevents the egress of these lymphocytes from lymph nodes, reducing their circulation and, consequently, their trafficking into the central nervous system (CNS). This modulation of lymphocyte migration is believed to be a key mechanism by which this compound exerts its therapeutic effects in relapsing multiple sclerosis (MS). []

Q2: How does this compound's activity differ from other disease-modifying therapies for multiple sclerosis?

A: Unlike many other disease-modifying therapies for MS, which are administered parenterally, this compound is orally active. Additionally, its unique mechanism of action involves modulating S1PRs, which are found not only on lymphocytes but also within the CNS, specifically on glial cells such as astrocytes and oligodendrocytes. [] This suggests that this compound's efficacy might stem from a combination of immunomodulatory effects on lymphocyte trafficking and potential direct effects on neural cells, distinguishing it from other MS treatments. []

Q3: Does this compound directly protect myelin from damage in MS models?

A: Studies utilizing a cuprizone-induced demyelination model in mice suggest that while this compound does not directly prevent demyelination, it demonstrates a neuroprotective effect. [] Despite extensive demyelination observed in both this compound-treated and control groups, a significant reduction in axonal transection markers was observed in this compound-treated mice. [] This indicates that this compound may not halt the initial myelin loss, but it could play a role in protecting the underlying axons from damage during active demyelination. []

Q4: Beyond its impact on lymphocyte trafficking, what other potential mechanisms of action are being investigated for this compound in MS?

A: Research suggests that this compound might exert neuroprotective and reparative effects within the CNS. [] Preclinical studies using a mouse model of Krabbe's disease, a neurodegenerative disorder characterized by demyelination, have shown that this compound can rescue myelin levels, regulate glial cell reactivity, and increase lifespan. [] These findings, along with observations in MS models, point towards additional mechanisms involving S1PR modulation in the CNS that could contribute to this compound's efficacy. [, ]

Q5: How does this compound's impact on cytokine production in immune cells contribute to its potential neuroprotective effects in MS?

A: In vitro studies using peripheral blood mononuclear cells (PBMCs) from relapsing-remitting MS patients demonstrated that this compound significantly increases the expression of specific cytokines, chemokines, and growth factors. [] These include IL-6, IL-10, IL-17A, CXCL1, and FGFb, all of which have been implicated in neuroprotective and regenerative processes within the CNS. [] For instance, these molecules are involved in promoting neuronal regeneration, enhancing neuronal survival, and activating neuronal progenitor cells. []

Q6: What is the significance of this compound's ability to cross the blood-brain barrier in the context of MS treatment?

A: this compound readily crosses the blood-brain barrier, and its active metabolite, this compound-phosphate, can be formed within the CNS. [] This characteristic is particularly significant because it allows this compound to potentially exert direct effects on neural cells, in addition to its peripheral effects on lymphocyte trafficking. [] This dual action distinguishes it from other MS therapies that primarily target peripheral immune responses and highlights its potential for broader therapeutic benefits. []

Q7: How is the pharmacokinetic profile of this compound-phosphate characterized?

A: Analysis of data from Phase 1 studies, utilizing a population model, demonstrated that the concentration-time course of this compound-phosphate, the active metabolite of this compound, following oral administration can be described by a two-compartment model. [] This model incorporates first-order apparent formation and elimination, a lag time in the apparent formation, and dose-dependent relative bioavailability and apparent central volume of distribution. []

Q8: Have there been any observed relationships between demographic factors and this compound pharmacokinetics?

A: Population pharmacokinetic modeling has indicated that both body weight and ethnicity may influence the disposition of this compound-phosphate. [] While the model suggests that dose adjustments based on body weight may not be necessary, further investigations are needed to clarify the influence of ethnicity on this compound pharmacokinetics. []

Q9: What is the impact of this compound on vaccination responses in patients with MS?

A: Research indicates that this compound treatment can lead to a reduced immune response to both novel and recall antigens in vaccines. [] A study investigating responses to influenza and tetanus toxoid vaccines in MS patients found that while most this compound-treated patients could mount immune responses and achieve seroprotection, the response rates were significantly lower compared to placebo-treated patients. [] This highlights the need for careful consideration and monitoring of vaccination strategies in patients receiving this compound therapy. []

Q10: What are the implications of this compound's impact on T-cell populations and activation for antiviral immunity in MS patients?

A: this compound therapy leads to a substantial reduction in CD3+ T cells, particularly affecting naive and central memory T cells, while increasing effector memory T cell populations. [] Although the expression of T-cell activation markers upon viral stimulation seems unaffected by this compound, the absolute number of proliferating cells and those producing antiviral cytokines, such as IFN-γ, is reduced. [] This suggests a potential for impaired antiviral immunity, although further research is needed to fully elucidate the clinical implications of these findings. []

Q11: Are there any specific safety concerns associated with the discontinuation of this compound in MS patients?

A: Discontinuation of this compound can potentially lead to a rebound of disease activity in some patients with MS. [, ] Case reports and observational studies have highlighted instances of severe relapses and increased inflammatory activity shortly after this compound cessation. [, ] This rebound effect underscores the importance of careful monitoring and potentially implementing strategies to mitigate disease reactivation when transitioning patients off this compound therapy. [, ]

Q12: What are the potential implications of combining this compound with radiation therapy in the context of glioblastoma treatment?

A: Preclinical studies in mice and a pilot study in humans suggest that combining this compound with radiation therapy is feasible and safe. [] The rationale behind this approach lies in this compound's ability to induce transient lymphopenia by sequestering lymphocytes in lymphoid tissues, potentially protecting them from the damaging effects of radiation. [] While this combination therapy led to more pronounced lymphopenia, it was well-tolerated, and lymphocyte counts recovered in both mice and human subjects. [] Further research is warranted to determine the clinical efficacy of this approach. []

Q13: Can you provide an overview of this compound’s development history and key milestones?

A: this compound (FTY720), a sphingosine-1-phosphate receptor modulator, marked a significant advancement as the first oral disease-modifying therapy approved for relapsing multiple sclerosis (MS). [] Its journey began with preclinical studies demonstrating its efficacy in the experimental autoimmune encephalomyelitis (EAE) model of MS. [] Following promising results in Phase 2 and 3 clinical trials, this compound received approval from the US Food and Drug Administration in 2010 for reducing relapses and delaying disability progression in relapsing forms of MS. [, , ] This approval marked a turning point in MS treatment, offering patients a more convenient oral alternative to injectable therapies and expanding treatment options. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.